FMOC-DL-2-pyridylalanine

Description

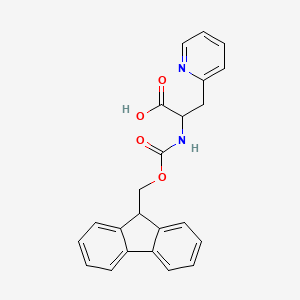

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fmoc Dl 2 Pyridylalanine

Synthetic Routes for Fmoc-DL-2-pyridylalanine Building Blocks

The synthesis of this compound involves the creation of the core pyridylalanine structure followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Several strategies have been developed to construct the pyridylalanine scaffold.

Precursor Amino Acid Selection and Oxidation/Cyanation Routes

One common approach to synthesizing unnatural amino acids involves the modification of existing amino acid precursors. For pyridylalanine derivatives, early methods included the malonic ester synthesis and the azlactone method. rsc.org The malonic ester route involves the alkylation of an amido-functionalized malonic ester with a picolyl chloride, followed by hydrolysis to yield the desired amino acid. rsc.org The azlactone method, based on the Erlenmeyer synthesis, utilizes the condensation of an aromatic aldehyde with an N-acylglycine to form an azlactone intermediate, which is then further processed to the amino acid. rsc.org

More contemporary methods often employ oxidation and cyanation reactions. clockss.orgnih.gov These routes can start from simpler, non-amino acid precursors. For instance, a primary or secondary amine can be oxidized to an imine, which is then trapped with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form an α-aminonitrile. nih.gov Subsequent hydrolysis of the nitrile group yields the carboxylic acid functionality of the amino acid. This oxidative Strecker reaction provides a protecting-group-free pathway to racemic amino acids. nih.gov Enzymatic approaches using amino acid oxidases have also been explored for the oxidative cyanation of amines to produce α-aminonitriles, which are precursors to unnatural amino acids. researchgate.net

Another strategy involves the use of dehydroalanine (B155165) derivatives. A photoredox-catalyzed radical conjugate addition of a halopyridine to a dehydroalanine substrate has been shown to be an effective method for synthesizing pyridylalanine derivatives. nih.govrsc.org This approach offers good yields and is amenable to scale-up. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool. A serine-derived organozinc reagent can be coupled with a halopyridine, such as 2-bromopyridine, to form the protected pyridylalanine. psu.edu This method has been successfully used to prepare a range of substituted pyridylalanine derivatives. psu.edu

A straightforward two-step synthesis of a related cyanopyridine-containing amino acid, Fmoc-L-3-(2-cyano-4-pyridyl)alanine (Cpa), starts from the commercially available Fmoc-L-3-(4-pyridyl)alanine. This involves an oxidation to the N-oxide followed by a regioselective cyanation. anu.edu.au

Stereochemical Considerations in DL-Isomer Synthesis

Many of the classical synthetic routes, such as the malonic ester and azlactone methods, inherently produce a racemic mixture of the amino acid, yielding the DL-isomer. rsc.org Similarly, the oxidative Strecker reaction, which proceeds through a planar imine intermediate, results in the formation of a racemic product. nih.gov

For applications where a specific stereoisomer is required, several strategies can be employed. Asymmetric hydrogenation of a (2-pyridyl)dehydroamino acid derivative using a chiral rhodium catalyst can produce enantiomerically enriched (2-pyridyl)alanines. nih.gov Enzymatic resolution is another common technique to separate the D and L isomers. psu.edu Furthermore, the use of chiral auxiliaries during the synthesis can direct the stereochemical outcome of the reaction. psu.edu In some cases, racemization can be a challenge during peptide synthesis, as has been observed with 2-pyridylalanine derivatives during coupling reactions. nih.gov

Chemical Protecting Group Strategies for Side-Chain Functionalization

The functionalization of the pyridine (B92270) side chain of this compound often requires the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the specific reaction conditions and the desired final product.

The most common protecting group for the α-amino group in solid-phase peptide synthesis (SPPS) is the Fmoc group, which is base-labile. glpbio.comiris-biotech.de For the carboxylic acid, acid-labile protecting groups like tert-butyl (tBu) or benzyl (B1604629) (Bzl) are frequently used. ug.edu.pl This orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the C-terminus without affecting the other. iris-biotech.deorganic-chemistry.org

When modifying the pyridine ring itself, its inherent reactivity needs to be considered. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring can undergo electrophilic or nucleophilic aromatic substitution. While the pyridine side chain is often left unprotected during standard Fmoc-based SPPS, specific derivatizations may necessitate its protection. However, information specifically on protecting groups for the 2-pyridyl side chain of pyridylalanine during further functionalization is not extensively detailed in the provided search results. General principles of pyridine chemistry would apply, where the nitrogen could be protected, for example, by forming an N-oxide, which can later be reduced. nih.gov

For the synthesis of highly acidic peptides, the 4-pyridylmethyl ester has been used as a protecting group for the side chains of glutamic and aspartic acids. This strategy allows for the "flipping" of the peptide's charge state to be positive, aiding in characterization by positive ion mode ESI-MS. nih.gov

Derivatization Techniques for Bio-conjugation and Orthogonal Reactivity

The pyridine side chain of 2-pyridylalanine offers a versatile handle for various derivatization techniques, enabling its use in bioconjugation and the development of peptides with novel properties.

Side-Chain Modifications for Diversification

The pyridine ring can be modified to introduce a wide range of functional groups, thereby diversifying the properties of the resulting peptide. Halogenation of the pyridine ring is one such modification. For instance, dihalogenated pyridines can be used as starting materials, allowing for regiospecific radical formation and subsequent conjugate addition to dehydroalanine, preserving other substituents. nih.govrsc.org This allows for the introduction of atoms like chlorine and iodine at specific positions on the pyridine ring. nih.govrsc.org

Furthermore, the pyridine nitrogen can be functionalized. For example, the formation of N-oxides not only plays a role in certain synthetic routes but also modifies the electronic properties of the ring, potentially influencing its interactions. nih.gov

Chemo-selective Functionalization Approaches

The unique reactivity of the pyridine moiety allows for chemo-selective functionalization, which is particularly valuable in the context of complex biomolecules. One notable example is the reaction of a 2-cyanopyridine (B140075) with an N-terminal cysteine residue. anu.edu.authieme-connect.com This reaction proceeds through a two-step mechanism involving the formation of a thioimidate intermediate followed by an irreversible cyclocondensation to form a stable thiazoline (B8809763) ring. anu.edu.authieme-connect.com This "click" reaction is highly chemoselective, orthogonal to most endogenous functional groups, and occurs under biocompatible conditions (aqueous solution at neutral pH). anu.edu.authieme-connect.com This strategy has been successfully employed for the macrocyclization of peptides, generating stable inhibitors with high affinity. anu.edu.au

The development of mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs allows for the genetic incorporation of different non-canonical amino acids, such as 3-pyridylalanine and its derivatives, into proteins. researchgate.netnih.gov This provides a powerful tool for creating proteins with novel functions.

The pyridine ring can also be functionalized through C-H activation. Photocatalytic radical cascades have been developed for the site-selective functionalization of pyridylic C-H bonds, enabling the introduction of various substituents. nih.gov

Integration into Peptide Architectures Via Solid Phase Peptide Synthesis Spps Employing Fmoc Chemistry

Optimized Fmoc-SPPS Protocols for Fmoc-DL-2-pyridylalanine Incorporation

The successful integration of this compound into a growing peptide chain relies on the careful optimization of several key parameters within the SPPS protocol. These include the selection of the solid support, the coupling reagents, and the conditions for Fmoc deprotection.

For the synthesis of peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a frequently employed solid support. nih.govuci.edu This resin allows for the attachment of the first amino acid under mild conditions, which helps to prevent racemization. sigmaaldrich.com The loading of this compound onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. A common strategy involves dissolving the Fmoc-amino acid and diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (CH2Cl2) and allowing it to react with the resin. nih.gov

Wang resin is another popular choice for producing peptides with a C-terminal acid. uci.edupeptide.comiris-biotech.de Pre-loaded Wang resins, where the first amino acid is already attached, are commercially available and offer convenience. abbexa.com For peptides intended to have a C-terminal amide, Rink amide resin is a standard option. uci.edupeptide.com

The loading capacity of the resin is an important consideration. Low-loading resins are often preferred for the synthesis of long or "difficult" peptide sequences, as they can reduce steric hindrance and minimize inter-chain interactions that can lead to aggregation. peptide.com

Interactive Table: Common Resins for Fmoc-SPPS

| Resin Name | C-Terminal Functionality | Key Features |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild cleavage conditions, suppresses racemization during loading. nih.govuci.edusigmaaldrich.com |

| Wang Resin | Carboxylic Acid | Widely used, cleaved with moderate acid treatment. uci.edupeptide.comiris-biotech.de |

| Rink Amide Resin | Amide | Standard for C-terminal amide peptides. uci.edupeptide.com |

| PAL Resin | Amide | Alternative to Rink Amide, offers high acid lability. peptide.com |

| Sieber Amide Resin | Amide | Less sterically hindered than Rink Amide, allowing for higher loading. iris-biotech.de |

The formation of the peptide bond between the incoming this compound and the N-terminal amine of the growing peptide chain is facilitated by coupling reagents. The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions.

A variety of coupling reagents are available for Fmoc-SPPS. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activators. chempep.com However, their use can sometimes lead to racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often included. chempep.com

More recently, acylphosphonium and acyluronium/aminium salt-based reagents have gained popularity. chempep.com Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for their high reactivity and efficiency. chempep.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another potent coupling reagent that can be particularly effective for difficult couplings. chempep.comnih.gov

The choice of base is also crucial. Diisopropylethylamine (DIEA) is commonly used, but it can sometimes promote racemization, particularly with sensitive amino acids. nih.govchempep.com In such cases, a more sterically hindered base like collidine may be a better alternative. chempep.com

The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain is a repetitive step in SPPS and must be highly efficient to avoid the formation of deletion peptides. iris-biotech.de The standard reagent for Fmoc deprotection is a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govpublish.csiro.au

The deprotection reaction proceeds via a β-elimination mechanism. nih.govresearchgate.net The rate of this reaction can be influenced by several factors, including the concentration of the base and the surrounding peptide sequence. For most amino acids, a 10-minute treatment with 20% piperidine in DMF is sufficient for complete Fmoc removal. nih.gov However, for sterically hindered residues or in sequences prone to aggregation, longer deprotection times or double deprotection steps may be necessary. nih.gov

In some cases, alternative deprotection reagents may be employed. For instance, a combination of 5% piperazine (B1678402) and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a faster deprotection agent than 20% piperidine. rsc.org However, DBU is a strong, non-nucleophilic base and should be used with caution as it can promote side reactions like aspartimide formation. peptide.compeptide.com

Mitigation of Synthetic Challenges in this compound SPPS

The incorporation of this compound can present specific synthetic challenges, including racemization and the formation of by-products.

Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, is a significant concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate from the desired peptide. The α-proton of 2-pyridylalanine is susceptible to abstraction during the activation and coupling steps, leading to racemization. nih.gov

Several strategies can be employed to minimize racemization. The use of coupling reagents with additives like HOBt or HOAt is a standard approach. chempep.com These additives act as activated esters that are less prone to racemization. The choice of base is also critical; using a weaker or more sterically hindered base can reduce the risk of α-proton abstraction. luxembourg-bio.com Furthermore, minimizing the pre-activation time of the amino acid before its addition to the resin can also help to control racemization. nih.gov

In addition to racemization, other side reactions can occur during the SPPS of peptides containing this compound. One potential issue is the formation of diketopiperazines, which can occur at the dipeptide stage and lead to cleavage of the peptide from the resin. iris-biotech.de This is particularly problematic with certain resin linkers like Wang. iris-biotech.de Using dipeptide building blocks or employing alternative bases to piperidine can help to mitigate this side reaction. iris-biotech.de

Another potential by-product can arise from the incomplete cleavage of the peptide from the resin or from side reactions involving the cleavage cocktail. For instance, when using a Rink amide linker, incomplete decomposition of the linker during trifluoroacetic acid (TFA) cleavage can lead to the formation of a p-hydroxybenzyl by-product. nih.gov The addition of scavengers, such as 1,3-dimethoxybenzene (B93181) (1,3-DMB), to the cleavage cocktail can help to suppress the formation of such by-products. nih.gov

Post-Synthetic Processing and Purification of Peptides Containing this compound

Following the successful assembly of the peptide chain on the solid support, the peptide must be cleaved from the resin, have its side-chain protecting groups removed, and be purified to the desired level.

Cleavage from Solid Support and Side-Chain Deprotection

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. In Fmoc-based synthesis, this is typically achieved with a single treatment of a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.com During this process, the protecting groups and the resin linker generate highly reactive cationic species that can irreversibly modify sensitive amino acid residues. sigmaaldrich.com

To prevent these unwanted side reactions, nucleophilic scavengers are added to the TFA cocktail to trap the reactive carbocations. sigmaaldrich.com The composition of the cleavage cocktail is critical and must be tailored to the amino acid composition of the peptide. thermofisher.com For a peptide containing 2-pyridylalanine, the nucleophilic pyridine (B92270) ring could be susceptible to alkylation by these carbocations, similar to residues like Tryptophan and Histidine. thermofisher.com Therefore, a carefully selected scavenger mixture is essential.

A common and effective general-purpose cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). sigmaaldrich.com TIS is a highly effective carbocation scavenger, while water helps to hydrolyze t-butyl esters and ethers. For peptides containing particularly sensitive residues, more complex and specialized cocktails may be required. sigmaaldrich.comthermofisher.com The cleavage reaction is typically run for 2-4 hours at room temperature to ensure complete removal of all protecting groups. thermofisher.com

Table 2: Common TFA-Based Cleavage Cocktails for Fmoc SPPS | Reagent Cocktail | Composition (v/v/v) | Target Residues and Notes | | :--- | :--- | :--- | | TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General purpose; effective for most sequences, including those with Arg(Pbf). sigmaaldrich.com Recommended for peptides with residues like 2-pyridylalanine due to the presence of TIS. | | Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | A "universal" but malodorous cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp. sigmaaldrich.com | | TFA / DCM | 1 : 1 or 50% | Used for partial cleavage or when minimal scavengers are needed. Not recommended for peptides with sensitive side chains. | | TFA / EDT / TIS / H₂O | 94 : 2.5 : 1 : 2.5 | A good choice for peptides containing Cysteine, as ethanedithiol (EDT) helps prevent reattachment of protecting groups. |

Chromatographic Purification Methodologies (e.g., RP-HPLC)

After cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as truncated sequences, deletion sequences, and byproducts from side reactions. The most widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comresearchgate.net

In RP-HPLC, the separation is based on the hydrophobicity of the components. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains). The separation is achieved by applying a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase, which almost always contains a small amount of an ion-pairing agent like TFA (0.1%). bachem.comnih.gov

Initially, in a highly aqueous mobile phase, both the desired peptide and impurities bind to the hydrophobic stationary phase.

As the concentration of acetonitrile (B52724) in the mobile phase gradually increases, components are eluted in order of increasing hydrophobicity. More polar impurities elute first, followed by the target peptide and then any more hydrophobic impurities. bachem.com

Peptides containing the basic 2-pyridylalanine residue will likely form a salt with the TFA in the mobile phase, a common characteristic shared with peptides containing arginine, lysine, or histidine. bachem.com This salt formation is a normal part of the purification process and does not negatively impact the quality of the final, lyophilized peptide. bachem.com

While RP-HPLC is the workhorse of peptide purification, other chromatographic methods can serve as complementary or alternative techniques if standard RP-HPLC does not provide sufficient resolution. bachem.comnih.gov These include ion-exchange chromatography (IEX), which separates molecules based on net charge, and hydrophilic interaction chromatography (HILIC), which is effective for very polar peptides. nih.govscispace.com A multi-step purification protocol, perhaps combining IEX and RP-HPLC, can be employed for particularly complex mixtures. scispace.com

Table 3: Comparison of HPLC Modes for Peptide Purification

| HPLC Mode | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Best Suited For |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Hydrophobicity bachem.com | C18 or C8 silica | Acetonitrile/Water gradient with 0.1% TFA bachem.comnih.gov | The vast majority of synthetic peptides. researchgate.net |

| Ion-Exchange (IEX) | Net charge at a given pH nih.gov | Strong/Weak Cation or Anion Exchanger | Aqueous buffer with an increasing salt gradient (e.g., NaCl) scispace.com | Separating peptides with different pI values; often used as an initial purification step. scispace.com |

| Hydrophilic Interaction (HILIC) | Polarity / Hydrophilicity nih.gov | Polar (e.g., silica, poly-hydroxyethyl) | High organic (e.g., >70% Acetonitrile) with a decreasing organic gradient scispace.com | Very polar or hydrophilic peptides that show poor retention in RP-HPLC. nih.gov |

| Size-Exclusion (SEC) | Hydrodynamic volume (Size) nih.gov | Porous particles with defined pore sizes | Aqueous buffer (isocratic) | Separating peptides from very large or very small impurities; desalting. |

Functional Roles of Fmoc Dl 2 Pyridylalanine As a Non Canonical Amino Acid in Peptide Engineering

Peptide Macrocyclization Strategies Facilitated by Pyridylalanine

Macrocyclization is a widely employed strategy to improve the drug-like properties of peptides, such as metabolic stability and target affinity, by reducing conformational flexibility. researchgate.netrsc.org The pyridylalanine side chain offers unique functionalities that facilitate novel macrocyclization techniques.

A significant advancement in peptide macrocyclization is the development of biocompatible ligation reactions that proceed under physiological conditions. One such strategy involves the reaction between an N-terminal cysteine residue and a cyanopyridine moiety, which can be introduced into a peptide sequence using a pyridylalanine derivative. anu.edu.aunih.gov

Specifically, peptides containing an N-terminal cysteine and the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine (Cpa) undergo spontaneous cyclization in aqueous solutions at neutral pH. anu.edu.aunih.gov This reaction is a two-step condensation: an initial nucleophilic attack by the cysteine's sulfhydryl group on the nitrile carbon forms a thioimidate intermediate, which then condenses to a stable dihydrothiazole (thiazoline) ring, releasing ammonia. anu.edu.au The process is highly efficient and orthogonal to all proteinogenic amino acids, meaning it does not react with other amino acid side chains, including internal cysteine residues. anu.edu.aunih.govresearchgate.net

The synthesis of the required Fmoc-Cpa building block is straightforward and allows for its easy incorporation into peptides via standard solid-phase peptide synthesis (SPPS). anu.edu.au Upon cleavage from the resin, the linear peptide can be induced to cyclize simply by adjusting the pH to a neutral or slightly basic level. anu.edu.au This method has been successfully used to generate potent and proteolytically stable inhibitors. For instance, a substrate peptide of the Zika virus NS2B-NS3 protease was cyclized using this strategy, resulting in an inhibitor with high affinity (K_i = 0.14 µM). anu.edu.aunih.gov The kinetics of this cyclization are typically rapid, with half-lives often in the range of minutes. anu.edu.au

Table 1: Macrocyclization Kinetics of Various Peptides via Cysteine-Nitrile Condensation

Analysis of the macrocyclization process for ten peptides of varying length and sequence via dihydrothiazole formation. Linear peptides were dissolved in buffered aqueous solution at pH 7.5, and the transformation was monitored by LC-MS. anu.edu.au

| Linear Peptide Sequence | Ring Size (atoms) | Half-life (t½) [min] |

|---|---|---|

| C(GKRKS)Cpa | 24 | 8.3 |

| C(GKRK)Cpa | 21 | 14.1 |

| C(GKR)Cpa | 18 | 10.0 |

| C(GK)Cpa | 15 | 4.5 |

| C(G)Cpa | 12 | 1.5 |

| C(A)Cpa | 12 | 1.4 |

| C(F)Cpa | 12 | 2.1 |

| C(Y)Cpa | 12 | 2.0 |

| C(P)Cpa | 12 | 11.0 |

| C(S)Cpa | 12 | 1.6 |

The nitrogen atom in the pyridyl ring of pyridylalanine acts as a metal-coordinating ligand, a property that can be harnessed for peptide macrocyclization. royalsocietypublishing.orguwo.ca By incorporating pyridylalanine and another chelating group at the terminal ends of a peptide, a metal ion can act as a scaffold, inducing a turn in the peptide backbone and forming a stable cyclic structure known as a metal foldamer. uwo.ca

This strategy has been demonstrated using the organometallic core [Re(CO)₃]⁺ or its radioactive analogue [⁹⁹ᵐTc(CO)₃]⁺. uwo.ca Linear peptides synthesized with a chelating ligand like pyridyl triazole acetic acid at one end and 3-pyridylalanine (3-Pal) at the other can be cyclized by the metal core. uwo.ca This coordination constrains the peptide's conformation, which can enhance its pharmacological properties. uwo.ca The formation of such cyclic structures has been confirmed using spectroscopic methods like NMR and circular dichroism, which show distinct changes upon metal-induced cyclization. uwo.ca

Furthermore, peptides containing metal-binding amino acids like bipyridylalanine can be enzymatically cyclized using peptide cyclases. royalsocietypublishing.orgnih.govresearchgate.net The resulting cyclic metallopeptides can function as catalysts themselves, for instance, in Friedel-Crafts reactions, opening pathways to the development of novel peptide-based catalysts with tailored properties. royalsocietypublishing.orgnih.gov

Chemoselective Conjugation and Bioconjugation through Pyridylalanine Side Chains

The pyridylalanine side chain provides a reactive handle for chemoselective modifications, allowing for the late-stage functionalization of peptides with various molecules, such as fluorophores, drugs, or targeting moieties. nih.gov

A recently developed method, termed NAP (N-Alkylation of Pyridyl-alanine), enables the chemoselective conjugation of peptides through the late-stage N-alkylation of the pyridylalanine (PAL) residue. nih.govresearchgate.net This reaction is highly stable and can be performed on peptides both in solution and while still attached to the solid-phase support, with the latter offering a more economical process. nih.govresearchgate.net

This strategy allows for the construction of a wide array of functionally diverse N-alkylated conjugates. For example, this method was used to conjugate a p53 peptide (an MDM2 inhibitor) with an RGD peptide (a selective integrin binder). The resulting conjugate demonstrated a twofold enhancement in antiproliferative activity, showcasing the potential of this late-stage functionalization to improve the biological properties of peptides. nih.gov The ability to modify complex peptides at a late stage from a common intermediate provides rapid access to a diverse chemical space that would be difficult to achieve through the synthesis of individual Fmoc-protected building blocks. nih.govrsc.org

The unique reactivity of the pyridylalanine side chain can be exploited in orthogonal labeling strategies, where multiple, distinct modifications are introduced site-specifically onto a single peptide. The N-alkylation (NAP) method is compatible with other reactive handles, such as the thiol group of cysteine. nih.govresearchgate.net This orthogonality allows for a dual-labeling approach; one part of the peptide can be modified at the pyridylalanine residue, while another modification can be introduced at a cysteine residue. nih.govresearchgate.net

This capability is highly valuable for creating sophisticated molecular probes and multifunctional therapeutic agents. For instance, a peptide could be simultaneously tagged with a fluorescent reporter group and a therapeutic payload, or with two different labels for FRET (Förster resonance energy transfer) studies. novartis.com The development of mutually orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs also allows for the genetic incorporation of two distinct non-canonical amino acids, such as 3-methyl-L-histidine and 3-(3-pyridyl)-L-alanine, into a single protein, further expanding the possibilities for dual functionalization. nih.govresearchgate.net

Design Principles for Enhanced Peptide Properties (e.g., proteolytic stability, receptor affinity)

Incorporating Fmoc-DL-2-pyridylalanine into peptide sequences is a key design principle for enhancing their therapeutic potential. The resulting modifications, particularly macrocyclization and side-chain functionalization, can significantly improve proteolytic stability and receptor affinity. researchgate.netnih.govnih.gov

Peptides in their linear form are often susceptible to rapid degradation by proteases, which limits their clinical utility. rsc.org Macrocyclization, facilitated by pyridylalanine, constrains the peptide's structure, making it a less recognizable substrate for proteases and thereby increasing its stability and biological half-life. rsc.organu.edu.aunih.govnih.govuwo.ca The cyclization method involving N-terminal cysteine and cyanopyridylalanine has been explicitly shown to yield inhibitors with high proteolytic stability. mdpi.comanu.edu.aunih.gov

Furthermore, the conformational rigidity imposed by cyclization can pre-organize the peptide into its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity for its biological target. researchgate.netrsc.orgnih.gov This has been demonstrated in several systems. For example, the cyclized Zika virus protease inhibitor showed remarkable affinity for its target. anu.edu.au In another study, replacing a histidine residue with 2-pyridylalanine (2-Pya) in an IgG-binding peptide not only solved synthetic challenges but also resulted in a 4-fold improvement in binding affinity. nih.gov Combining this substitution with another (Lys8Leu) yielded a peptide with a potent binding affinity (K_d = 2.48 nM). nih.gov Similarly, incorporating 3- and 4-pyridylalanine into glucagon (B607659) analogs helped maintain biological activity while improving aqueous solubility. researchgate.net

Table 2: Binding Affinities of IgG-Binding Peptides with Histidine and 2-Pyridylalanine

Surface Plasmon Resonance (SPR) analysis of the binding affinity of various 17-mer peptides to human IgG. The substitution of His17 with 2-pyridylalanine (2-Pya) demonstrates a significant improvement in binding affinity. nih.gov

| Peptide ID | Sequence | Dissociation Constant (K_d) [nM] |

|---|---|---|

| 15-IgBP-NH₂ | HWRGWV-L-His-VWDW-L-His-W-L-His-F-NH₂ | 303 |

| 15-His17(2-Pya)-NH₂ | HWRGWV-L-His-VWDW-L-His-W-(2-Pya)-F-NH₂ | 75.7 |

| 15-Lys8Leu-OH | HWRGWV-L-Leu-VWDW-L-His-W-L-His-F-OH | 10.9 |

| 15-Lys8Leu/His17(2-Pya)-OH | HWRGWV-L-Leu-VWDW-L-His-W-(2-Pya)-F-OH | 2.48 |

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-(9-Fluorenylmethoxycarbonyl)-DL-2-pyridylalanine |

| Cpa | 3-(2-cyano-4-pyridyl)alanine |

| Fmoc-Cpa | N-(9-Fluorenylmethoxycarbonyl)-3-(2-cyano-4-pyridyl)alanine |

| 3-Pal | 3-pyridylalanine |

| 4-Pal | 4-pyridylalanine |

| 2-Pya | 2-pyridylalanine |

| PAL | Pyridylalanine |

| MeHis | 3-methyl-L-histidine |

| 3-Pyr | 3-(3-pyridyl)-L-alanine |

| p-AcPhe | p-acetyl-L-phenylalanine |

| Bipyridylalanine | Not specified |

| Phenyl pyridylalanine | Not specified |

| N,N-dimethylhistidine | Not specified |

| Pyridyl triazole acetic acid | Not specified |

Spectroscopic and Structural Characterization of Peptides Incorporating Fmoc Dl 2 Pyridylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Conformational analysis is achieved by examining several NMR parameters. The chemical shifts of protons (¹H) and carbons (¹³C), particularly those of the alpha-carbon (Cα), alpha-proton (Hα), and amide proton (HN), are sensitive to the local electronic environment and thus to the peptide's secondary structure. mdpi.com Vicinal (three-bond) HN-Hα coupling constants (³JHN Hα) are particularly informative for defining backbone dihedral angles (φ). mdpi.com The Nuclear Overhauser Effect (NOE), which arises from the spatial proximity of protons, is used to establish distance restraints between different parts of the peptide, forming the basis for 3D structure calculation. uzh.ch

The presence of the aromatic pyridyl and Fmoc groups introduces specific opportunities for interaction analysis. For instance, NMR can be used to identify and characterize CH-π interactions between aliphatic side chains and these aromatic rings by observing significant upfield shifts in the proton chemical shifts of the interacting CH group. nih.gov Two-dimensional experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances within each amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) connects protons that are close in space, which is crucial for sequential assignment and structure determination. uzh.ch Solid-state NMR can also be employed to study peptide conformations in a solid or aggregated state. nih.govmdpi.com

| NMR Parameter | Information Gained | Relevance to Fmoc-DL-2-pyridylalanine Peptides |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure elements. mdpi.com | Sensitive to the conformation of the pyridyl ring and its effect on the peptide backbone. |

| ³JHN-Hα Coupling Constants | Backbone dihedral angle (φ) restraints. mdpi.com | Helps define the backbone conformation around the pyridylalanine residue. |

| Nuclear Overhauser Effect (NOE) | Interproton distances (<5 Å), 3D structure determination. uzh.ch | Reveals proximity of the pyridyl and Fmoc groups to other residues, defining the overall fold. |

| Temperature Coefficients | Solvent exposure of amide protons, hydrogen bonding. mdpi.com | Identifies if the pyridylalanine amide proton is involved in stable hydrogen bonds. |

Mass Spectrometry (MS) for Sequence Verification and Modified Peptide Identification

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase peptide ions from a solution or solid sample, respectively. The mass-to-charge ratio (m/z) of these ions is then measured, providing the molecular weight of the peptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. nih.gov In this process, a specific peptide ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions are measured. nih.gov Fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of a mass difference corresponding to 2-pyridylalanine would confirm its position in the sequence. MS/MS is also crucial for identifying any unintended modifications to the peptide, such as oxidation or side reactions involving the pyridyl group, as these would cause predictable mass shifts in the fragment ions. nips.ccnih.gov

| MS Technique | Primary Application | Specific Information for Pyridylalanine Peptides |

|---|---|---|

| ESI or MALDI-TOF | Molecular weight determination. | Confirms the total mass of the peptide, verifying the incorporation of all residues including this compound. |

| Tandem MS (MS/MS) | Peptide sequencing and modification analysis. nih.gov | Generates fragment ions (b- and y-ions) that confirm the exact position of the pyridylalanine residue and can identify modifications to the pyridyl ring. nih.gov |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and provides a detailed "molecular fingerprint" that is sensitive to chemical composition and conformation. mdpi.comnih.gov These techniques are valuable for characterizing peptides containing this compound, offering insights into both the peptide backbone structure and the specific side-chain and protecting groups.

In IR spectroscopy, the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. lew.ro For example, α-helices typically show a band around 1655 cm⁻¹, while β-sheets exhibit a band near 1630 cm⁻¹. lew.ro The amide II (~1510-1580 cm⁻¹) and amide III (~1220-1300 cm⁻¹) bands also provide structural information. Raman spectroscopy provides complementary information and is particularly advantageous for aqueous samples as water is a weak Raman scatterer. nih.gov

For this compound, specific vibrational modes associated with the Fmoc group (e.g., aromatic ring vibrations, urethane (B1682113) C=O stretch) and the pyridyl ring (e.g., ring breathing modes) can be identified. researchgate.netkoreascience.kr The presence and position of these bands confirm the integrity of the compound. Surface-Enhanced Raman Scattering (SERS) can be used to significantly amplify the signal of peptides adsorbed on metal surfaces, which is particularly useful for detecting and analyzing aromatic residues like phenylalanine or pyridylalanine. koreascience.krnsf.gov

| Vibrational Band | Approximate Frequency (cm⁻¹) | Structural Information |

|---|---|---|

| Amide I | 1600 - 1700 | Sensitive to secondary structure (α-helix, β-sheet, turn). lew.ro |

| Amide II | 1510 - 1580 | N-H bending and C-N stretching; also sensitive to conformation. |

| Pyridyl Ring Modes | ~1000 - 1600 | Characteristic "fingerprint" of the 2-pyridylalanine side chain. nsf.gov |

| Fmoc Carbonyl (C=O) | ~1700 - 1720 | Indicates the presence of the Fmoc protecting group. |

| Fmoc Aromatic Rings | Variable | Characteristic vibrations of the fluorenyl group. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The peptide backbone, when arranged in regular secondary structures, is a primary source of the CD signal in the far-UV region (typically 190-250 nm). nih.gov

Different secondary structures give rise to characteristic CD spectra:

α-Helices display strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or unstructured peptides have a strong negative band below 200 nm. americanpeptidesociety.org

| Secondary Structure | Characteristic Far-UV CD Signal (Wavelength, nm) |

|---|---|

| α-Helix | Negative minima at ~222 and ~208; Positive maximum at ~192. americanpeptidesociety.org |

| β-Sheet | Negative minimum at ~217; Positive maximum at ~195. americanpeptidesociety.org |

| Random Coil | Strong negative minimum below 200. americanpeptidesociety.org |

| Polyproline II (P(II)) | Weak positive maximum at ~220; Strong negative minimum at ~195. nih.gov |

Chromatographic Analysis for Purity and Enantiomeric Determination

Chromatographic methods are fundamental for the analysis and purification of amino acid derivatives and peptides. They are essential for verifying the purity of this compound and for confirming the homogeneity of the final synthesized peptide.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids and synthetic peptides. sigmaaldrich.comnih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org

The purity of this compound is typically specified as ≥97% or higher, as determined by HPLC. sigmaaldrich.com The large, hydrophobic Fmoc group allows for sensitive detection using a UV detector, usually at a wavelength around 265 nm or 301 nm. When analyzing a crude synthetic peptide containing this residue, HPLC separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities. Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles but uses smaller stationary phase particles and higher pressures to achieve faster separations with higher resolution and sensitivity.

Since the subject compound is this compound, it is a racemic mixture of the D- and L-enantiomers. Chiral analysis is necessary to separate and quantify these two forms. nih.gov This is critical in peptide synthesis, where typically only one enantiomer (usually the L-form) is desired to ensure a final product with a well-defined three-dimensional structure. The presence of the undesired D-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can negatively impact biological activity. merckmillipore.com

Several chromatographic approaches are used for chiral analysis:

Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, causing them to elute at different times.

Derivatization with a Chiral Reagent: The DL-amino acid mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column.

These techniques are essential for quality control of the starting material and for analyzing potential racemization during peptide synthesis and coupling reactions. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Pyridylalanine-Containing Peptides

A significant finding from computational studies is the propensity of the 2-pyridylalanine residue to form an intramolecular hydrogen bond. Molecular dynamics simulations have demonstrated that the nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor for the amide proton of its own backbone. This interaction, often referred to as "polarity masking," has been observed in simulations of 2-Pal modified peptides, particularly in environments with a low dielectric constant. researchgate.net This intramolecular hydrogen bond can significantly restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures. researchgate.net

Experimental evidence from NMR analysis of tripeptides containing α,α-di(2-pyridyl)glycine, a derivative of 2-pyridylalanine, supports these computational findings. These studies have confirmed the presence of a unique conformation stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and an amide proton. nih.gov In some cases, these peptides can adopt a β-turn structure stabilized by two intramolecular hydrogen bonds. nih.gov

The stability and prevalence of this intramolecular hydrogen bond are influenced by the surrounding peptide sequence and the solvent environment. For instance, simulations have shown that in more polar environments, the canonical intramolecular hydrogen bonding pattern may not be as readily observed, as the polar solvent molecules can compete for hydrogen bonding with the peptide backbone and the pyridyl side chain. researchgate.net

To accurately model these interactions, the development of reliable force field parameters for non-natural amino acids like 2-pyridylalanine is crucial. The force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms and is fundamental to the accuracy of MD simulations. The process of parameterization typically involves quantum mechanical (QM) calculations to determine the partial atomic charges and torsional parameters of the new residue. These parameters are then refined to reproduce experimental data or high-level QM calculations of small model compounds. While specific force field parameters for this compound are not always readily available in standard force fields like AMBER or CHARMM, methodologies for developing such parameters for unnatural amino acids are well-established.

Research Findings from Computational Studies:

While detailed, quantitative data from a wide range of computational studies on this compound are limited in the public domain, the available research points to the significant conformational impact of the 2-pyridylalanine residue. Key findings are summarized below:

Intramolecular Hydrogen Bonding: The most notable feature is the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the backbone amide proton of the same residue.

Conformational Restriction: This hydrogen bond significantly restricts the rotational freedom around the peptide backbone's dihedral angles (phi, psi), leading to more ordered structures.

Solvent Dependence: The stability of this intramolecular interaction is sensitive to the polarity of the solvent.

Structural Motifs: The presence of 2-pyridylalanine can induce specific secondary structures, such as β-turns.

These computational insights are invaluable for the rational design of peptides with desired structural and functional properties. By understanding the conformational propensities of this compound, researchers can better predict and control the three-dimensional structure of modified peptides.

Table 1: Summary of Key Computational Findings for 2-Pyridylalanine-Containing Peptides

| Finding | Method(s) Employed | Significance |

| Formation of Intramolecular Hydrogen Bond (Pyridine N···H-N backbone) | Molecular Dynamics (MD) Simulations, NMR Analysis | Restricts conformational flexibility of the peptide backbone, leading to more defined structures. Can "mask" the polarity of the backbone. researchgate.net |

| Induction of β-turn Structures | NMR Analysis, Supported by Computational Modeling | The conformational constraints imposed by the pyridylalanine residue can promote the formation of specific secondary structural motifs. nih.gov |

| Solvent-Dependent Conformational Changes | Molecular Dynamics (MD) Simulations | The stability of the intramolecular hydrogen bond and the overall peptide conformation is influenced by the polarity of the solvent. researchgate.net |

Exploration of Mechanistic Insights and Biological Applications in Advanced Peptide Research

Influence of Pyridylalanine Incorporation on Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in biological systems, leading to a short plasma half-life. The introduction of unnatural amino acids, such as 2-pyridylalanine, into a peptide backbone can significantly enhance its resistance to proteolytic cleavage. This increased stability is often attributed to the steric hindrance provided by the pyridyl group, which can prevent the peptide from fitting into the active site of proteolytic enzymes.

Furthermore, modifications at the N- and C-termini of peptides are known to be effective strategies against degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain. While direct quantitative data on the serum half-life of peptides containing 2-pyridylalanine is not extensively documented in publicly available literature, the general principle of using non-coded amino acids to improve stability is well-established. For instance, a multivariable regression model has been developed to predict peptide half-life in serum based on its physicochemical properties, and it is a common strategy to synthesize peptide libraries with terminal modifications to reduce non-specific degradation. nih.govnih.govnih.gov The inclusion of 2-pyridylalanine, particularly at or near the termini, is a rational approach to prolonging the systemic circulation time of therapeutic peptides.

Table 1: Strategies to Enhance Peptide Stability

| Strategy | Mechanism |

| Incorporation of Unnatural Amino Acids | Steric hindrance at the cleavage site, altered electronic properties. |

| N-terminal Acetylation | Blocks degradation by aminopeptidases. |

| C-terminal Amidation | Blocks degradation by carboxypeptidases. |

| Cyclization | Constrains the peptide into a less favorable conformation for protease binding. |

| PEGylation | Increases hydrodynamic radius, shielding from proteases and reducing renal clearance. |

Modulation of Receptor Binding Affinity and Selectivity

The substitution of natural amino acids with 2-pyridylalanine can profoundly influence the binding affinity and selectivity of a peptide for its target receptor. The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking, which can either be favorable or unfavorable for receptor binding depending on the specific context of the binding pocket.

A notable example is the investigation of pyridylalanine isomers in radiolabeled somatostatin (B550006) antagonists targeting the somatostatin receptor subtype 2 (SST₂), a G protein-coupled receptor implicated in neuroendocrine tumors. In a study where the tyrosine residue at position 3 of a somatostatin antagonist was replaced with l-2-pyridylalanine (l2Pal), the resulting peptide analog exhibited a high binding affinity for the SST₂ receptor. nih.gov This demonstrates that the introduction of 2-pyridylalanine can be well-tolerated and even beneficial for maintaining potent receptor interactions. The chirality of the incorporated amino acid is also critical, as the d-isomer of 2-pyridylalanine at the same position led to a loss of receptor recognition and affinity. nih.gov

Table 2: Binding Affinity of a Somatostatin Antagonist Analog Containing l-2-pyridylalanine for the SST₂ Receptor

| Peptide Analog | Modification | Receptor | Binding Affinity (K D , nM) |

| DOTA-[l2Pal³]-LM3 | Tyr³ replaced with l-2-pyridylalanine | SST₂ | 0.18 ± 0.02 |

Data sourced from a study on radiolabeled somatostatin antagonists. nih.gov

These findings highlight the potential of 2-pyridylalanine as a tool for fine-tuning the pharmacological profile of peptide ligands, enabling the development of agonists and antagonists with improved properties.

Role in Enzyme Inhibition Studies and Substrate Profiling

The unique chemical properties of 2-pyridylalanine make it a valuable component in the design of enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating ligand, which can be exploited to achieve potent and selective inhibition.

Furthermore, 2-pyridylalanine can be incorporated into peptide libraries for substrate profiling of proteases. By systematically replacing natural amino acids with 2-pyridylalanine in a substrate sequence, researchers can probe the steric and electronic requirements of a protease's active site. This information is crucial for understanding the enzyme's biological function and for the rational design of specific inhibitors. Methods like chemical enrichment of protease substrates (CHOPS) utilize probes that can react with N-terminal residues, and the inclusion of residues like 2-pyridylalanine in substrate libraries can provide valuable insights into protease specificity. nih.gov

Mechanistic Studies of Metal-Coordination in Metallopeptides

The pyridine moiety of 2-pyridylalanine is an excellent ligand for a variety of metal ions, making it a valuable tool for the construction of metallopeptides with tailored structural and functional properties. The nitrogen atom of the pyridine ring can coordinate with transition metals, influencing the peptide's conformation and potentially introducing novel catalytic or recognition capabilities.

Solution-state NMR spectroscopy is a powerful technique for studying the structure and coordination of peptide-metal complexes. nih.gov By analyzing the chemical shifts and coupling constants of a peptide containing 2-pyridylalanine upon titration with a metal ion, detailed information about the binding site and the geometry of the complex can be obtained. While specific stability constants for 2-pyridylalanine-peptide complexes are not widely reported, studies on related pyridyl-containing peptides have demonstrated that the pyridyl moiety's position significantly affects metal coordination. researchgate.net

The ability of 2-pyridylalanine to coordinate with metals can be harnessed to control the self-assembly of peptides. For example, the addition of a metal ion can induce a conformational change in a peptide containing 2-pyridylalanine, leading to the formation of higher-order structures such as helical bundles. This metal-mediated assembly provides a mechanism for creating novel biomaterials and for studying the principles of protein folding and oligomerization.

Table 3: Common Metal Ions Coordinated by Pyridyl Groups in Peptides

| Metal Ion | Potential Coordination Geometry |

| Copper(II) | Square planar, Square pyramidal, Octahedral |

| Zinc(II) | Tetrahedral, Octahedral |

| Nickel(II) | Square planar, Octahedral |

| Cobalt(II) | Tetrahedral, Octahedral |

| Ruthenium(II) | Octahedral |

| Palladium(II) | Square planar |

Application in the Design of Advanced Biomolecular Tools and Probes

The chemical reactivity of the pyridine ring in 2-pyridylalanine opens up avenues for the development of sophisticated biomolecular tools and probes. A novel and significant application is in chemoselective peptide conjugation through the N-alkylation of the pyridylalanine residue. researchgate.netacs.orgnih.gov This method allows for the site-specific modification of peptides, enabling the construction of functionally diverse and stable conjugates. For instance, this strategy has been used to enhance the antiproliferative activities of a p53 peptide by conjugating it with an RGD peptide, which acts as a selective integrin binder. researchgate.netnih.gov This approach offers a powerful tool for creating targeted therapeutics and dual-labeled probes for imaging and diagnostic applications. researchgate.netacs.orgnih.gov

Furthermore, the aromatic nature of the pyridyl group suggests its potential use in the development of fluorescent probes. While 2-pyridylalanine itself is not a strong intrinsic fluorophore, it can be incorporated into peptide sequences designed as Förster Resonance Energy Transfer (FRET) probes. nih.govaddgene.org In a FRET system, a donor fluorophore transfers energy to an acceptor molecule when they are in close proximity. A peptide containing 2-pyridylalanine could be designed to undergo a conformational change upon binding to a target, altering the distance between a donor and an acceptor (which could be the pyridyl group itself acting as a quencher) and thus producing a measurable change in fluorescence. This principle is widely used in developing biosensors for detecting enzyme activity and protein-protein interactions.

The ability to create highly specific and stable bioconjugates using 2-pyridylalanine is a significant advancement in peptide chemistry, paving the way for the creation of next-generation diagnostics and therapeutics.

Future Perspectives and Emerging Directions in Fmoc Dl 2 Pyridylalanine Research

Development of Novel Synthetic Routes and Sustainable Methodologies

The advancement of peptide synthesis is intrinsically linked to the efficiency and sustainability of its underlying chemical processes. For Fmoc-DL-2-pyridylalanine, future research will focus on developing greener and more efficient synthetic routes, moving away from traditional methods that often rely on hazardous reagents and generate significant solvent waste.

Novel Synthetic Approaches: Chemoenzymatic methods are a promising avenue for the synthesis of enantiomerically pure pyridylalanine derivatives. researchgate.net These strategies employ enzymes like α-chymotrypsin to achieve high stereoselectivity under mild conditions, which is often challenging with purely chemical methods. researchgate.net Research is ongoing to optimize these enzymatic reactions for all three regioisomers of pyridylalanine, enhancing yield and purity. researchgate.net Another approach involves the development of novel alkylating agents to improve the efficiency of introducing the pyridyl moiety. researchgate.net

Sustainable Methodologies: The principles of green chemistry are becoming increasingly important in solid-phase peptide synthesis (SPPS), the primary method for constructing peptides. rsc.orgtandfonline.com A key area of development is the reduction of solvent waste. tandfonline.comresearchgate.net Innovative protocols such as "in-situ Fmoc removal" are being optimized to eliminate washing steps after coupling, which can save up to 60% of solvent usage. tandfonline.comresearchgate.net This involves using greener bases like 4-methylpiperidine (B120128) (4-MP) as a substitute for the more regulated piperidine (B6355638). researchgate.net

Further green initiatives include the use of agro-waste derived solvents and biphasic conditions for peptide bond formation, which can eliminate the need for additional bases for neutralization. nih.gov The development of more sustainable coupling reagents is also a key target for reducing the environmental impact of peptide synthesis. rsc.orgresearchgate.net

Below is a table comparing traditional and emerging sustainable SPPS protocols.

| Feature | Traditional SPPS Protocol | Sustainable "In-situ" Protocol |

| Key Steps | 1. Coupling 2. Washing 3. Fmoc Removal 4. Washing | 1. Coupling 2. In-situ Fmoc Removal 3. Washing |

| Solvent Consumption | High | Reduced by up to 60% researchgate.net |

| Base Used | Piperidine | 4-Methylpiperidine (Greener alternative) researchgate.net |

| Waste Generation | Significant | Minimized |

Expansion of Chemical Space for Peptide Diversity and Function

The incorporation of non-canonical amino acids (ncAAs) like 2-pyridylalanine is a powerful strategy for expanding the chemical diversity and functional capabilities of peptides beyond what is possible with the 20 proteinogenic amino acids. researchgate.netmdpi.combiorxiv.org The unique properties of the 2-pyridyl side chain offer several advantages for designing novel peptides.

The pyridyl group can act as a metal chelator, a hydrogen bond acceptor, and a rigid structural element. These features allow for the creation of peptides with tailored properties:

Enhanced Binding Affinity: The pyridyl moiety can form specific interactions with biological targets, leading to improved binding affinity and selectivity.

Novel Structures: As a non-natural building block, it can induce unique secondary structures and conformations in peptides, influencing their biological activity. researchgate.net

Improved Stability: Peptides containing ncAAs often exhibit increased resistance to enzymatic degradation, which is a crucial attribute for therapeutic applications. researchgate.net

Computational models are being developed to predict the structural and functional consequences of incorporating ncAAs into peptides. biorxiv.org These in silico tools, combined with experimental screening, can accelerate the discovery of peptide variants with significantly improved properties, such as binding affinity. biorxiv.org The systematic replacement of canonical amino acids with this compound in peptide libraries allows for a deep exploration of structure-activity relationships, generating new families of peptide analogues with novel functions. researchgate.net

Integration with Advanced Automation and High-Throughput Screening in Peptide Synthesis

The exploration of vast peptide libraries containing ncAAs like this compound is made feasible by advancements in automation and high-throughput screening (HTS). acs.org

Automated Peptide Synthesis: Modern peptide synthesizers enable the rapid and automated construction of peptide chains via SPPS. acs.orgbachem.com These systems allow for the precise and sequential addition of amino acids, including specialized building blocks like this compound, facilitating the creation of complex and diverse peptide libraries with full control over the sequence. acs.org Automated flow peptide synthesis, in particular, has enabled the one-shot synthesis of long proteins and the incorporation of amino acids with orthogonal protecting groups. acs.org

High-Throughput Screening (HTS): Once large libraries of peptides containing 2-pyridylalanine are synthesized, HTS platforms are essential for identifying candidates with desired biological activities. Bead-based library screening technologies allow for the testing of millions to billions of compounds in a short time frame. nih.gov For instance, the fiber-optic array scanning technology (FAST) can screen bead-based libraries at a rate of approximately 5 million compounds per minute. nih.gov This enables the rapid identification of high-affinity binders to protein targets from vast and diverse synthetic polymer libraries. nih.gov More recent developments include mass spectrometry (MS)-based assays that are compatible with HTS and offer fewer false positives than traditional methods. nih.gov

The synergy between automated synthesis and HTS creates a powerful discovery engine, as summarized in the table below.

| Technology | Role in Peptide Research | Key Advantages |

| Automated Peptide Synthesizers | Rapidly builds libraries of peptides with ncAAs. | Speed, precision, full sequence control, synthesis of long peptides. acs.orgbachem.com |

| High-Throughput Screening (HTS) | Screens vast libraries to find active peptides. | Massive throughput, identification of potent hits from billions of compounds. nih.gov |

Emerging Research Applications in Molecular Imaging and Diagnostics

The unique chemical properties of the 2-pyridylalanine side chain make it a highly valuable component for developing new tools in molecular imaging and diagnostics. nih.gov Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are crucial for visualizing biological processes in vivo and require probes that can be labeled with radioisotopes. nih.gov

The nitrogen atom in the pyridine (B92270) ring of 2-pyridylalanine is an excellent metal chelator. This property can be exploited to stably incorporate radiometals used in PET and SPECT imaging into peptides. Peptides designed to target specific disease markers, such as cancer cells, can be synthesized with 2-pyridylalanine. Subsequent labeling with a diagnostic radioisotope (e.g., Gallium-68, Copper-64) would allow for non-invasive imaging of the target tissue, aiding in early cancer detection and monitoring treatment response. nih.gov

The integration of such amino acids into peptide probes offers a streamlined approach to creating targeted imaging agents, as the chelating function is built directly into the peptide backbone. This can lead to probes with improved stability and pharmacokinetic properties compared to those where a chelator is attached via a separate linker molecule.

Interdisciplinary Approaches in Chemical Biology and Material Science

The versatility of this compound extends beyond therapeutic and diagnostic applications into the broader fields of chemical biology and material science.

Chemical Biology: In chemical biology, peptides containing 2-pyridylalanine serve as sophisticated molecular probes to study complex biological systems. The pyridyl group can act as a pH-sensitive sensor or participate in unique non-covalent interactions, allowing researchers to investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. Its incorporation can fundamentally alter the properties of a peptide, turning it into a tool for probing biological function in living cells. nih.gov

Material Science: In material science, the metal-coordinating ability of the 2-pyridylalanine side chain is being explored for the design of novel biomaterials. Researchers are investigating the creation of self-assembling metallo-peptides, where the coordination of metal ions to pyridylalanine residues directs the formation of well-ordered nanostructures like fibers, gels, or films. These materials could have applications in:

Catalysis: Acting as enzyme mimics with tailored catalytic activity.

Biomedical Devices: Forming biocompatible scaffolds for tissue engineering.

Sensors: Developing materials that respond to the presence of specific metal ions.

The ability to precisely control material properties at the molecular level by simply altering the peptide sequence makes this an exciting frontier for interdisciplinary research.

Q & A

Q. What are the established methods for synthesizing FMOC-DL-2-pyridylalanine, and which analytical techniques are recommended for verifying its purity?

- Methodological Answer : Synthesis typically involves Fmoc-protection of DL-2-pyridylalanine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃), followed by purification via reversed-phase HPLC. Purity assessment requires orthogonal techniques:

- HPLC with UV detection (λ = 265–280 nm) to monitor Fmoc-group retention.

- Mass Spectrometry (MS) for molecular weight confirmation.

- ¹H/¹³C NMR to verify structural integrity and detect impurities like deprotected amines or residual solvents .

- Data Table Example :

| Parameter | HPLC Retention Time (min) | MS [M+H]+ (Da) | NMR δ (ppm, Pyridyl H) |

|---|---|---|---|

| This compound | 12.3 ± 0.2 | 425.2 | 8.45 (d, 2H) |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include the Fmoc aromatic protons (7.2–7.8 ppm, multiplet) and pyridyl protons (8.3–8.6 ppm, doublet). Integration ratios should align with expected protons (e.g., 9 Fmoc aromatic H vs. 2 pyridyl H).

- FT-IR : Confirm Fmoc carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyridyl C=N at ~1600 cm⁻¹.

- UV-Vis : Fmoc chromophore absorption at 265–280 nm (ε ≈ 6,000 M⁻¹cm⁻¹) quantifies concentration .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Gradient Design : Test stability across pH 2–10 (simulating peptide synthesis and storage conditions) using buffered solutions (e.g., citrate-phosphate-borate).

- Kinetic Analysis : Monitor degradation via HPLC at timed intervals (0–72 hrs) to calculate half-life (t₁/₂).

- Control Groups : Include Fmoc-protected amino acids (e.g., Fmoc-Ala) to compare hydrolytic susceptibility.

- FINER Criteria : Ensure feasibility (lab resources), novelty (pH-dependent degradation mechanisms), and relevance (applicability to peptide synthesis workflows) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. HPLC) when confirming the enantiomeric purity of this compound?

- Methodological Answer :

- Cross-Validation : Use chiral HPLC (e.g., Chiralpak® IA column) to resolve DL-enantiomers, complemented by circular dichroism (CD) spectroscopy.

- Statistical Analysis : Apply principal component analysis (PCA) to NMR data to identify outliers or impurities.

- Iterative Refinement : Re-synthesize batches with stricter anhydrous conditions if racemization is suspected (e.g., via base-catalyzed epimerization) .

Q. What strategies can optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS) to minimize side reactions?

- Methodological Answer :

- Coupling Reagents : Use HATU/Oxyma Pure over DCC/HOBt to reduce racemization risk.

- Steric Mitigation : Pre-activate the amino acid (30 min, DMF) before resin addition.

- Temperature Control : Conduct couplings at 4°C to slow base-induced side reactions.

- Monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines .

Methodological Frameworks for Research Design

- PICO Framework : For hypothesis-driven studies (e.g., "Does this compound improve peptide stability [Intervention] compared to non-pyridyl analogs [Control] in vitro [Population]?").

- Data Contradiction Analysis : Apply iterative triangulation (e.g., combine HPLC, NMR, and MS to resolve conflicting purity assessments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.